molecular formula C10H17ClN2O3S B2470913 3-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1855937-51-7

3-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2470913
CAS No.: 1855937-51-7
M. Wt: 280.77
InChI Key: UKRGCIQKPMSKPT-UHFFFAOYSA-N
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Description

3-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a butoxymethyl group, an ethyl group, and a sulfonyl chloride group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of a 1,3-diketone with hydrazine or its derivatives.

    Introduction of the butoxymethyl group: This step involves the alkylation of the pyrazole ring with butoxymethyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include:

  • Continuous flow reactors for efficient mixing and heat transfer.
  • Use of catalysts to speed up the reaction.
  • Purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive and can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and reduction: The pyrazole ring can participate in redox reactions, although these are less common.

    Electrophilic aromatic substitution: The pyrazole ring can undergo substitution reactions with electrophiles, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation and reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride depends on its specific application

    Covalent modification: The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to covalent modification and inhibition of activity.

    Non-covalent interactions: The pyrazole ring can form hydrogen bonds or π-π interactions with target molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride
  • 3-(ethoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride
  • 3-(propoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride

Uniqueness

3-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the butoxymethyl group, which can influence its reactivity and interactions with other molecules. The length and structure of the butoxymethyl group can affect the compound’s solubility, stability, and biological activity compared to its shorter-chain analogs.

Properties

IUPAC Name

3-(butoxymethyl)-1-ethylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O3S/c1-3-5-6-16-8-9-10(17(11,14)15)7-13(4-2)12-9/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRGCIQKPMSKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1S(=O)(=O)Cl)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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